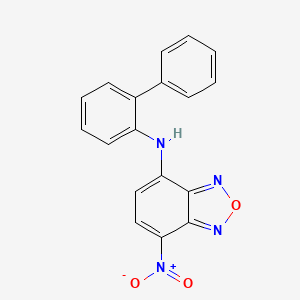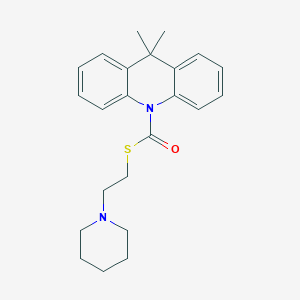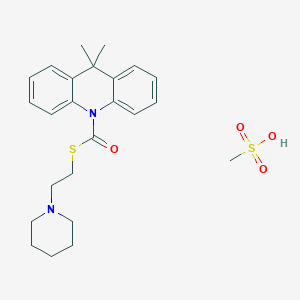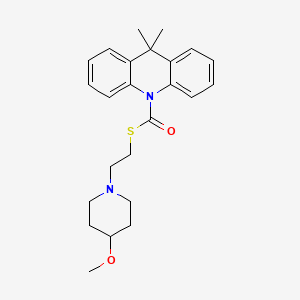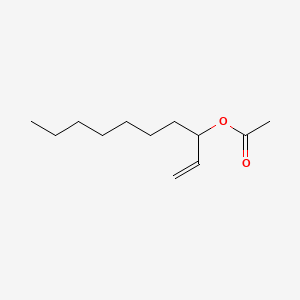
1-Vinyloctyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decen-3-ol, 3-acetate is a biochemical.
Aplicaciones Científicas De Investigación
Selective Monoacylation
- Lipase-Catalyzed Reactions: Vinyl acetate has been utilized in enzymatic methodologies for selective monoacetylation of diols. These reactions, catalyzed by enzymes like Thermomyces lanuginosus lipase, are significant in organic synthesis, offering high monoacetylation excesses (Framis, Camps, & Clapés, 2004).
Polymerization Processes
- Degenerative Transfer Polymerization: Vinyl acetate is used in controlled polymerization processes. For example, it undergoes polymerization initiated by 2,2′-azobis(isobutyronitrile) in the presence of iodine, yielding polymers with controlled molecular weights and low polydispersities (Xu, Zhang, Li, Yan, Shen, & Li, 2012).
- Blue Light-Induced Polymerization: An innovative approach involves polymerizing vinyl acetate under blue light-emitting diodes or sunlight without a photocatalyst at ambient temperature. This process creates poly(vinyl acetate) with well-regulated molecular weight and narrow distribution (Ding, Fan, Jiang, Pan, Zhang, Zhu, & Zhu, 2015).
Emulsion Copolymerization
- Vinyl Acetate-Ethylene Copolymers: Research has investigated the emulsion copolymerization of vinyl acetate with ethylene. Factors such as temperature, pressure, and initiator concentration significantly influence the copolymer composition, which is vital in industrial applications (Poljanšek, Fabjan, Burja, & Kukanja, 2013).
Environmental Impact and Reactivity
- Atmospheric Reactivity: Studies on vinyl acetate's atmospheric reactivity with tropospheric oxidants like OH, NO3, and O3 have been conducted to understand its environmental impact. Such research is crucial for assessing the compound's effects on air quality (Picquet-Varrault, Scarfogliero, & Doussin, 2010).
Biochemical Applications
- Enzyme Catalysis and Selectivity: Vinyl acetate has been used in studies focusing on enzyme-catalyzed reactions, particularly in selecting specific enantiomers in processes like ester hydrolysis and transesterification (Ceynowa & Koter, 1999).
Industrial Applications
- Use in Paints and Adhesives: Its application extends to industrial sectors such as paint, adhesive, and paperboard manufacturing, where its polymerization properties are essential (Kuykendall, Taylor, & Bogdanffy, 1993).
Propiedades
Número CAS |
56991-23-2 |
|---|---|
Nombre del producto |
1-Vinyloctyl acetate |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
dec-1-en-3-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-9-10-12(5-2)14-11(3)13/h5,12H,2,4,6-10H2,1,3H3 |
Clave InChI |
WZHRMNRJRZTTCG-LBPRGKRZSA-N |
SMILES |
CCCCCCCC(C=C)OC(=O)C |
SMILES canónico |
CCCCCCCC(C=C)OC(=O)C |
Apariencia |
Solid powder |
Otros números CAS |
56991-23-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-Decen-3-ol, 3-acetate; 1-Decen-3-ol, acetate; 1-Vinyloctyl acetate; Decen-3-yl acetate; EINECS 260-502-2. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
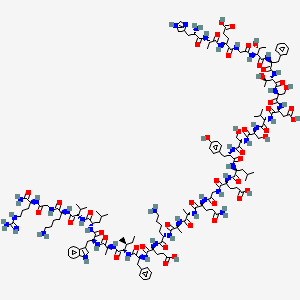
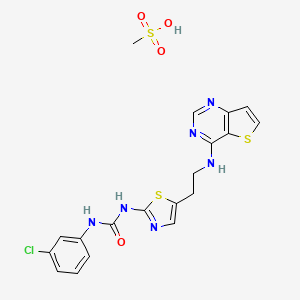
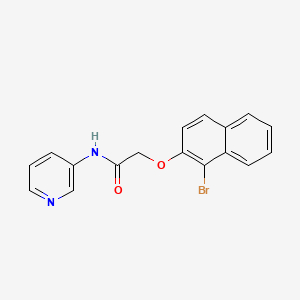
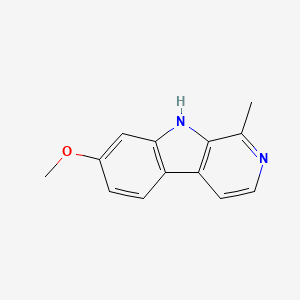
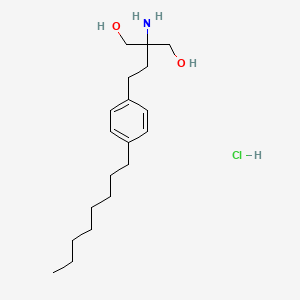
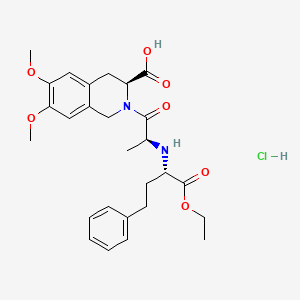
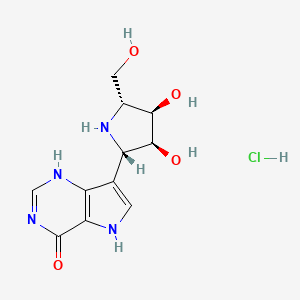
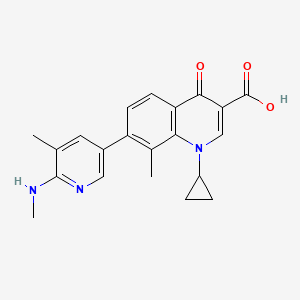
![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)
